7-Methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, trimethoxyphenyl, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process starts with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the pyridine and trimethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound might exhibit interesting bioactivity, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. This includes exploring their efficacy as anti-cancer agents, anti-inflammatory drugs, or other pharmacological applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its unique structure might also make it suitable for applications in electronics or nanotechnology.
Mechanism of Action
The mechanism of action of 7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: A simpler pyridine derivative with different chemical properties and applications.
6-methyl-2-pyridinemethanol: Another pyridine derivative with distinct functional groups and uses.
Pyridoxine: A hydroxymethylpyridine with significant biological activity as a form of vitamin B6.
Uniqueness
What sets 7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C27H24N2O6 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
7-methyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O6/c1-14-9-10-18-17(11-14)24(30)22-23(16-12-19(32-3)25(34-5)20(13-16)33-4)29(27(31)26(22)35-18)21-8-6-7-15(2)28-21/h6-13,23H,1-5H3 |
InChI Key |
VRVOLESUNRXXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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